

Target Validation of AMG-3969: A Novel Approach to Diabetes Therapy

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Compound of Interest

Compound Name: AMG-3969

Cat. No.: B605407

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Executive Summary

AMG-3969 is a potent, small-molecule disruptor of the interaction between glucokinase (GK) and glucokinase regulatory protein (GKRP). This novel mechanism of action offers a promising therapeutic strategy for type 2 diabetes by enhancing hepatic glucose uptake and reducing glucose production, with a potentially lower risk of hypoglycemia compared to direct glucokinase activators. This document provides a comprehensive overview of the target validation for **AMG-3969**, including its mechanism of action, key preclinical data, and detailed experimental protocols.

Introduction: The Glucokinase-GKRP Axis in Glucose Homeostasis

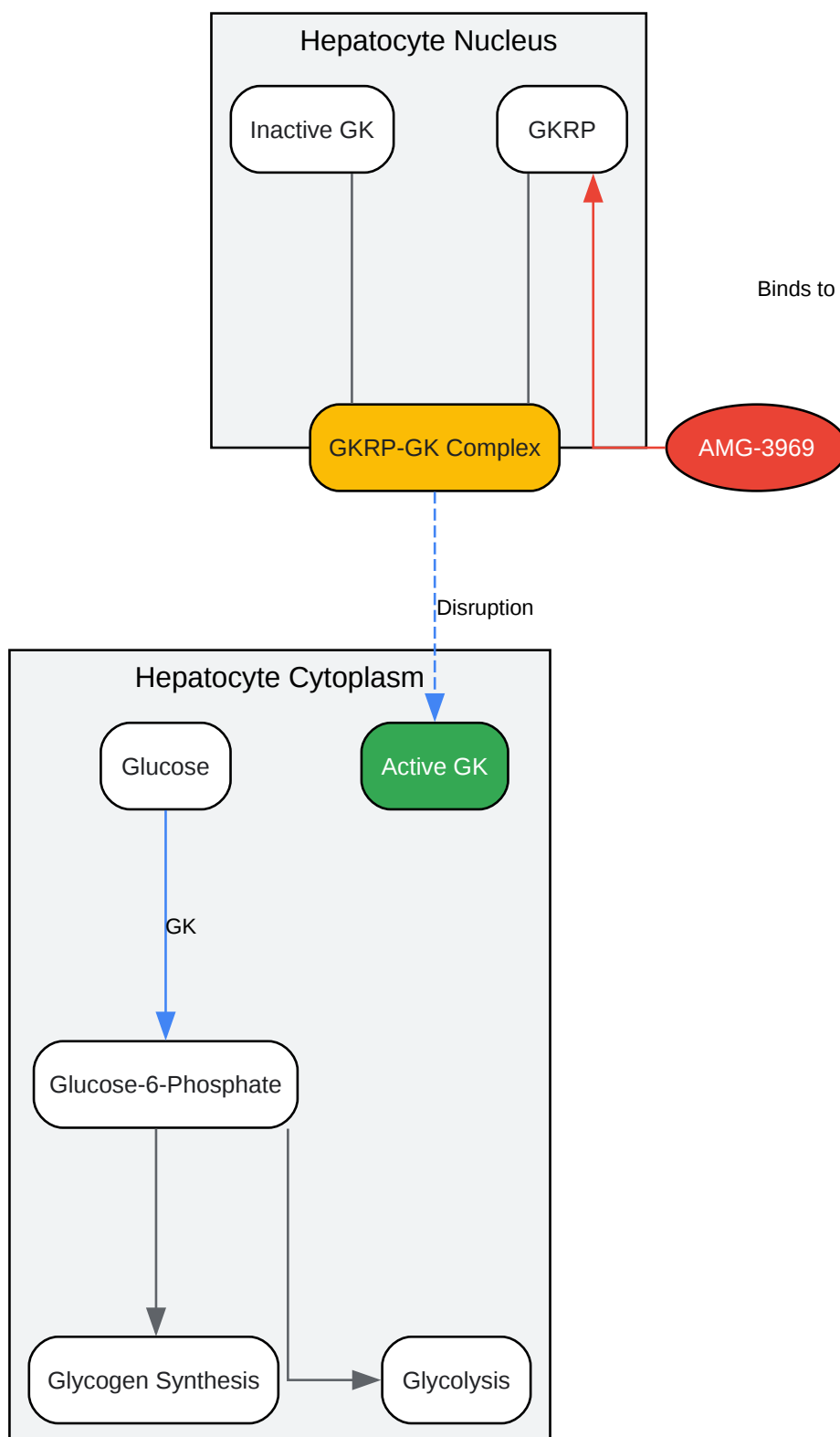
Glucokinase (GK) is a pivotal enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β -cells and regulating glucose disposal and production in hepatocytes.^{[1][2][3]} In the liver, GK activity is modulated by the glucokinase regulatory protein (GKRP), which binds to GK in the nucleus, rendering it inactive during periods of low glucose.^{[1][2]} This sequestration prevents a futile cycle of glucose phosphorylation during fasting. In hyperglycemic conditions, GK is released from GKRP and translocates to the cytoplasm to phosphorylate glucose. Dysregulation of this interaction is implicated in the pathophysiology of type 2 diabetes. Small-

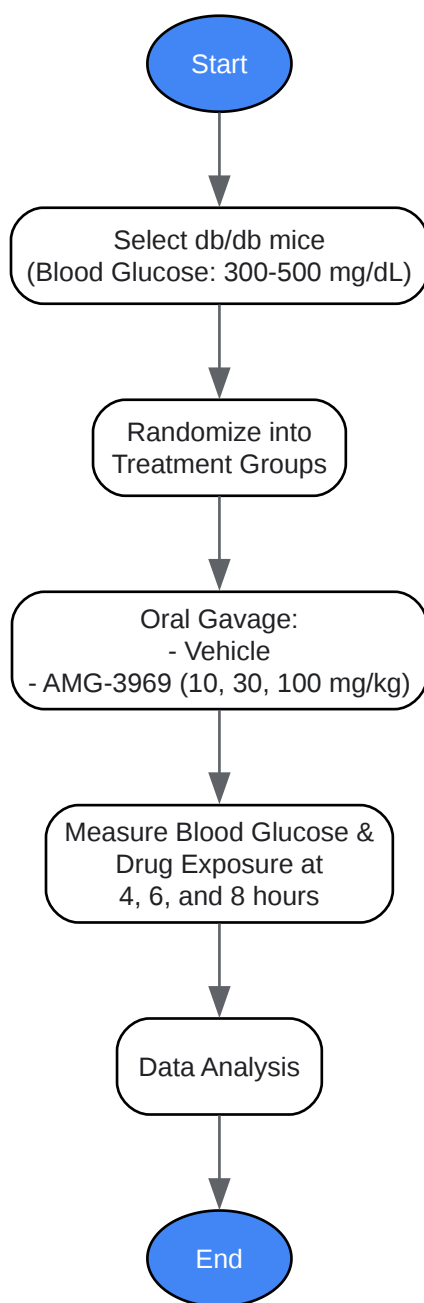
molecule disruptors of the GK-GKRP interaction, such as **AMG-3969**, represent a targeted approach to restore normal hepatic glucose metabolism.

AMG-3969: Mechanism of Action

AMG-3969 acts by binding to GKRP in a previously unknown binding pocket, distinct from the phosphofructose-binding site. This binding event disrupts the protein-protein interaction between GK and GKRP, leading to the release of active GK into the cytoplasm. The increased cytoplasmic GK activity enhances the conversion of glucose to glucose-6-phosphate, thereby promoting glycogen synthesis and glycolysis, and ultimately lowering blood glucose levels. A key advantage of this mechanism is that the glucose-lowering effect of **AMG-3969** has been shown to be restricted to diabetic animal models, with no effect observed in normoglycemic animals, suggesting a reduced risk of hypoglycemia.

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